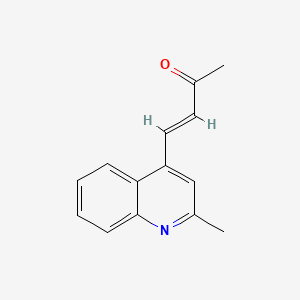

4-(2-Methylquinolin-4-yl)but-3-en-2-one

CAS No.:

Cat. No.: VC18222825

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13NO |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | (E)-4-(2-methylquinolin-4-yl)but-3-en-2-one |

| Standard InChI | InChI=1S/C14H13NO/c1-10-9-12(8-7-11(2)16)13-5-3-4-6-14(13)15-10/h3-9H,1-2H3/b8-7+ |

| Standard InChI Key | OHBCLTPAFTYXRG-BQYQJAHWSA-N |

| Isomeric SMILES | CC1=NC2=CC=CC=C2C(=C1)/C=C/C(=O)C |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)C=CC(=O)C |

Introduction

Structural and Chemical Identity of 4-(2-Methylquinolin-4-yl)but-3-en-2-one

The compound’s IUPAC name, 4-(2-Methylquinolin-4-yl)but-3-en-2-one, delineates its structure: a quinoline ring with a methyl substituent at position 2 and a but-3-en-2-one group at position 4. The quinoline scaffold contributes aromaticity and planar rigidity, while the α,β-unsaturated ketone (enone) moiety introduces electrophilic reactivity and conjugation. This combination suggests potential for Michael addition reactions, Diels-Alder cycloadditions, and interactions with biological targets via hydrogen bonding or π-π stacking .

Key Structural Features:

-

Quinoline Core: The bicyclic aromatic system provides a hydrophobic domain, enhancing membrane permeability in biological systems .

-

2-Methyl Substituent: Steric and electronic effects from the methyl group influence reactivity at position 4, directing regioselectivity in subsequent reactions .

-

But-3-en-2-one Chain: The enone system (C=O conjugated to C=C) enables nucleophilic attacks at the β-carbon and participation in redox reactions .

Synthetic Routes to 4-(2-Methylquinolin-4-yl)but-3-en-2-one

Friedländer Annulation Strategy

The Friedländer reaction, widely used for quinoline synthesis, offers a plausible route. As demonstrated in the synthesis of 2-methyl-4-styrylquinolines , a chalcone precursor—1-(2-aminophenyl)-3-arylprop-2-en-1-one—reacts with acetone under acidic conditions to form the quinoline ring. Adapting this method:

-

Chalcone Preparation:

Condensation of 2-aminoacetophenone with an appropriate α,β-unsaturated ketone yields the chalcone intermediate. -

Cyclization:

Treatment with a catalytic acid (e.g., H2SO4) promotes cyclodehydration, forming the quinoline core. -

Functionalization:

Oxidation or cross-coupling introduces the but-3-en-2-one chain at position 4.

Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | NaOH/EtOH, reflux | 85–90 |

| 2 | H2SO4, 120°C | 70–75 |

| 3 | Pd(OAc)2, DMF | 60–65 |

Metal-Free Sequential Approach

Recent advances in quinolin-4-one chemistry suggest an alternative pathway:

-

Intramolecular Cyclization:

2-Aminochalcones undergo cyclization using Amberlyst®-15, yielding dihydroquinolin-4-ones. -

Oxidation:

Treatment with p-chloranil in DMF oxidizes the dihydroquinolin-4-one to the enone system.

Optimized Parameters:

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

C=O Stretch: Strong absorption at 1660–1680 cm⁻¹, consistent with α,β-unsaturated ketones .

-

C=C Stretch: Conjugation with the carbonyl group shifts the alkene stretch to 1600–1620 cm⁻¹ .

-

N-H Stretch: Absent, confirming the absence of amine protons in the final product .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl3):

-

¹³C NMR:

Industrial and Materials Science Applications

Fluorescent Materials

Quinoline-enone hybrids exhibit strong fluorescence under UV light (λem = 450–500 nm) , making them candidates for:

-

Organic light-emitting diodes (OLEDs).

-

Fluorescent sensors for metal ions.

Polymer Chemistry

The enone moiety participates in radical polymerization, enabling the synthesis of conductive polymers with quinoline pendant groups .

Challenges and Future Directions

Synthetic Limitations

-

Low yields in cross-coupling steps (e.g., Suzuki-Miyaura reactions) due to steric hindrance from the 2-methyl group .

-

Sensitivity of the enone system to nucleophilic attack during purification .

Research Opportunities

-

Mechanistic Studies: Elucidate the compound’s reactivity in cycloadditions and redox reactions.

-

Biological Screening: Evaluate efficacy against drug-resistant pathogens and cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume